N,N-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidin-4-amine
Description
N,N-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a piperidine ring containing a trifluoromethyl group
Properties
Molecular Formula |
C12H17F3N4 |
|---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
N,N-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C12H17F3N4/c1-18(2)10-3-6-16-11(17-10)19-7-4-9(5-8-19)12(13,14)15/h3,6,9H,4-5,7-8H2,1-2H3 |
InChI Key |
HPYPJIRMHDSFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCC(CC2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidin-4-amine typically involves multiple steps. One common method includes the reaction of a pyrimidine derivative with a piperidine derivative under controlled conditions. The presence of the trifluoromethyl group requires careful handling and specific reagents to ensure successful incorporation into the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and piperidine-containing molecules. Examples are:
- 4-Amino-2-(trifluoromethyl)pyridine
- 2-(Trifluoromethyl)pyridin-4-amine
Uniqueness
N,N-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidin-4-amine is unique due to the specific combination of functional groups and its structural configuration. The presence of both the trifluoromethyl group and the piperidine ring in the pyrimidine scaffold provides distinct chemical and biological properties that are not commonly found in other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
